molecular formula C19H22FN3O B14094900 3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14094900
M. Wt: 327.4 g/mol
InChI Key: YQHJUOMXJARQFT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound belonging to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method ensures the formation of the pyrazolopyrimidine core structure, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Scientific Research Applications

3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain enzymes. This makes it a promising candidate for targeted therapies, particularly in oncology .

Properties

Molecular Formula

C19H22FN3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H22FN3O/c1-11(2)5-10-16-12(3)21-18-17(13(4)22-23(18)19(16)24)14-6-8-15(20)9-7-14/h6-9,11,22H,5,10H2,1-4H3

InChI Key

YQHJUOMXJARQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CCC(C)C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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